(4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid
Overview
Description
“(4-((tert-Butoxycarbonyl)(phenyl)amino)phenyl)boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known as 4-Boc-Aminophenylboronic acid .
Synthesis Analysis
The synthesis of this compound involves the use of boronic acids. Boronic acids have the ability to reversibly bind diol functional groups, which has been utilized for fluorescent detection of saccharides . They can also be effective catalysts for amidation and esterification of carboxylic acids .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula: C6H4OCOOC(CH3)3C2BO2(CH3)4 . The molecular weight is 320.19 .Chemical Reactions Analysis
Benzene boronic acid mediated the ortho specific hydroxyalkylation of phenols by aldehydes . The ability of boronic acids to reversibly bind diol functional groups has been utilized for fluorescent detection of saccharides .Physical and Chemical Properties Analysis
The compound is a solid with a melting point of 107-111 °C . Its density is predicted to be 1.15±0.1 g/cm3 .Scientific Research Applications
Chemoselective N-tert-Butoxycarbonylation of Amines The heteropoly acid H3PW12O40 is highlighted as an efficient catalyst for N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate, producing no competitive side products. This process is significant for the preparation of N-Boc amino acids, crucial for peptide synthesis due to their resistance to racemization (Heydari et al., 2007).
Synthesis of Terminal tert-Butyloxycarbonyl Protected Hydrazino Acids Electrophilic amination using N-Boc-O-tosyl hydroxylamine as an NH-Boc transfer reagent is used to synthesize terminal tert-butyloxycarbonyl protected hydrazino acids. These intermediates are valuable for modified peptides and heterocyclic derivatives (Baburaj & Thambidurai, 2012).
Molecularly Imprinted Polymers Methacrylic acid-trimethylolpropane trimethacrylate copolymer beads imprinted with tert-butoxycarbonyl-l-phenylalanine demonstrate the utility of suspension polymerization in perfluorocarbon liquids for chromatographic separation, showcasing the compound's role in creating selective and efficient stationary phases (Ansell & Mosbach, 1997).
Deprotection of tert-Butoxycarbonyl Group A study highlights a fast, efficient, and selective method for deprotecting the tert-butoxycarbonyl (Boc) group from various amino acids and peptides using hydrogen chloride in anhydrous dioxane solution, emphasizing the method's selectivity and efficiency (Han, Tamaki, & Hruby, 2001).
Alternative Boron Compounds for Intumescent Coatings 4-tert-butylphenylboronic acid is explored as a less harmful alternative boron compound for epoxy-based hydrocarbon intumescent coatings. This compound provided comparable thermal insulation performance to more harmful counterparts, demonstrating its potential in fire safety applications (Wang, Weinell, Ring, & Kiil, 2021).
Mechanism of Action
Target of Action
It is known that boronic acids are often used in organic synthesis and can interact with various biological targets, particularly enzymes that have diols in their active sites .
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, sugars, and other biological molecules, which can lead to changes in the activity of these targets .
Biochemical Pathways
Boronic acids are often used in the synthesis of various organic compounds and can participate in a variety of chemical reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The solubility of the compound in common organic solvents such as dichloromethane, dimethyl sulfoxide, and methanol suggests that it may have good bioavailability .
Result of Action
The ability of boronic acids to form reversible covalent complexes with various biological targets suggests that they can potentially modulate the activity of these targets .
Action Environment
It is known that the stability and activity of boronic acids can be affected by factors such as ph and the presence of diols .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-[N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BNO4/c1-17(2,3)23-16(20)19(14-7-5-4-6-8-14)15-11-9-13(10-12-15)18(21)22/h4-12,21-22H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWUPRJBSHHRHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675108 | |
Record name | {4-[(tert-Butoxycarbonyl)(phenyl)amino]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-67-2 | |
Record name | {4-[(tert-Butoxycarbonyl)(phenyl)amino]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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